molecular formula C9H11N3 B12074425 (s)-1-(1h-Indazol-5-yl)ethanamine

(s)-1-(1h-Indazol-5-yl)ethanamine

Cat. No.: B12074425
M. Wt: 161.20 g/mol
InChI Key: XAOQGHCTRDZPSK-LURJTMIESA-N
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Description

(s)-1-(1H-Indazol-5-yl)ethanamine is a chiral compound featuring an indazole ring substituted with an ethanamine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-1-(1H-Indazol-5-yl)ethanamine typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Ethanamine Group: The ethanamine group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(s)-1-(1H-Indazol-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

(s)-1-(1H-Indazol-5-yl)ethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-1-(1H-Indazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-ethanamine: This compound features an indole ring instead of an indazole ring.

    2H-Indazole Derivatives: These compounds have similar structures but differ in the position of the nitrogen atoms within the ring.

Uniqueness

(s)-1-(1H-Indazol-5-yl)ethanamine is unique due to its specific substitution pattern and chiral nature, which can result in distinct biological activities compared to its analogs.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(1S)-1-(1H-indazol-5-yl)ethanamine

InChI

InChI=1S/C9H11N3/c1-6(10)7-2-3-9-8(4-7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1

InChI Key

XAOQGHCTRDZPSK-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)NN=C2)N

Canonical SMILES

CC(C1=CC2=C(C=C1)NN=C2)N

Origin of Product

United States

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